

Application Note: Detection of ortho-Gliclazide in Bulk Gliclazide Drug Substance

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Compound of Interest		
Compound Name:	ortho Gliclazide	
Cat. No.:	B601501	Get Quote

AN-0012

Introduction

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (Type 2).[1][2] During the synthesis of Gliclazide, process-related impurities and degradation products can arise. One such potential impurity is ortho-Gliclazide, a positional isomer of Gliclazide. The presence of impurities, even in small amounts, can affect the safety and efficacy of the final drug product. Therefore, robust analytical methods are required for the detection and quantification of such impurities in the bulk drug substance to ensure its quality and compliance with regulatory standards.

This application note details a reliable and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the detection and quantification of ortho-Gliclazide in bulk Gliclazide drug substance. The described protocol is based on methods validated according to ICH guidelines for accuracy, precision, linearity, specificity, and robustness.[3][4]

Principle

The method utilizes RP-HPLC with UV detection to separate ortho-Gliclazide from the active pharmaceutical ingredient (API), Gliclazide, and other related substances. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The chromatographic conditions are optimized to ensure



sufficient resolution between the analyte peaks. Quantification is performed by comparing the peak area of ortho-Gliclazide in the sample to that of a certified reference standard.

Experimental Protocols Materials and Reagents

- Gliclazide Bulk Drug Substance (Sample)
- ortho-Gliclazide Reference Standard (Certified)
- Gliclazide Reference Standard (Certified)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Orthophosphate (AR Grade)
- Orthophosphoric Acid (AR Grade)
- High-Purity Water (Milli-Q or equivalent)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible Detector or Photodiode Array (PDA) Detector.
- Analytical Balance
- pH Meter
- Sonicator
- · Volumetric flasks and pipettes

Chromatographic Conditions



Parameter	Condition
Column	Hypersil ODS C18 (250 mm x 4.6 mm, 5 μm)[5]
Mobile Phase	Phosphate Buffer : Acetonitrile (10:90 v/v), pH adjusted to 3.0 with Orthophosphoric Acid[5]
Flow Rate	1.0 mL/min[5]
Injection Volume	20 μL[5]
Column Temperature	25 °C[5]
Detection Wavelength	228 nm[5]
Run Time	15 minutes[5]

Preparation of Solutions

4.1. Phosphate Buffer Preparation:

- Dissolve a suitable amount of Potassium Dihydrogen Orthophosphate in High-Purity Water to obtain the desired buffer concentration.
- Adjust the pH of the buffer to 3.0 using Orthophosphoric Acid.[5]

4.2. Mobile Phase Preparation:

- Mix the prepared Phosphate Buffer and Acetonitrile in the ratio of 10:90 (v/v).[5]
- Degas the mobile phase by sonication for 15-20 minutes before use.

4.3. Diluent Preparation:

- Use the mobile phase as the diluent for the preparation of standard and sample solutions.
- 4.4. Standard Stock Solution Preparation (ortho-Gliclazide):
- Accurately weigh about 10 mg of ortho-Gliclazide Reference Standard into a 100 mL volumetric flask.



- Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.
- 4.5. Standard Solution Preparation (ortho-Gliclazide):
- Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of approximately 10 µg/mL.
- 4.6. Sample Solution Preparation:
- Accurately weigh about 100 mg of the Gliclazide bulk drug substance into a 100 mL volumetric flask.
- Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

System Suitability

Before sample analysis, inject the standard solution five replicate times. The system is deemed suitable for use if the following criteria are met:

- Tailing factor for the ortho-Gliclazide peak: Not more than 2.0.
- Relative Standard Deviation (RSD) of the peak areas: Not more than 2.0%.

Analytical Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of ortho-Gliclazide.
- Inject the Standard Solution and record the chromatogram.
- Inject the Sample Solution and record the chromatogram.
- Identify the ortho-Gliclazide peak in the sample chromatogram by comparing its retention time with that of the standard.



Calculation

The amount of ortho-Gliclazide in the Gliclazide bulk drug substance can be calculated using the following formula:

% ortho-Gliclazide = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

- Area sample is the peak area of ortho-Gliclazide in the sample solution.
- Area standard is the average peak area of ortho-Gliclazide in the standard solution.
- Conc standard is the concentration of the ortho-Gliclazide standard solution (in mg/mL).
- Conc sample is the concentration of the Gliclazide sample solution (in mg/mL).

Data Presentation

The following table summarizes the typical validation parameters for the analytical method for Gliclazide and its related impurities, which would be applicable for the detection of ortho-Gliclazide.

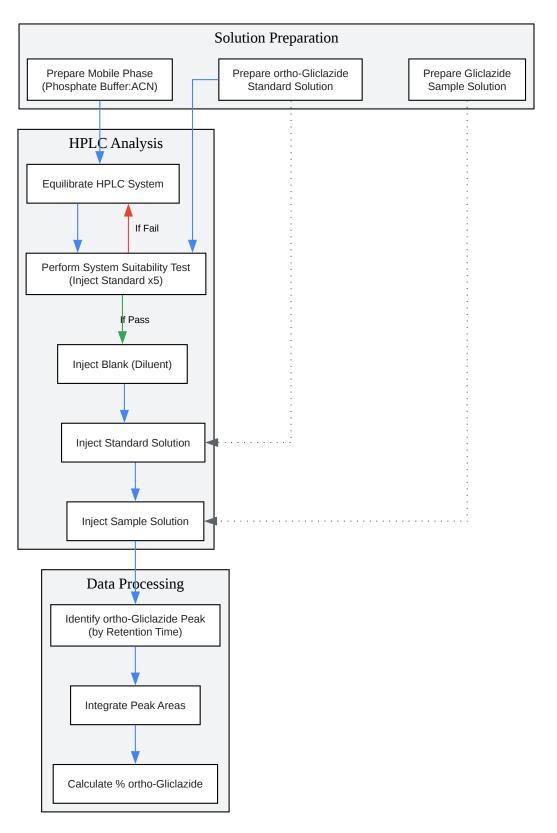
Parameter	Gliclazide	Impurity-F
Limit of Detection (LOD)	0.003 μg/mL	0.003 μg/mL
Limit of Quantification (LOQ)	0.01 μg/mL	0.01 μg/mL
Linearity Range	2-20 μg/mL	-
Correlation Coefficient (r²)	0.9997	-
Accuracy (% Recovery)	98-102%	-
Precision (% RSD)	< 2.0%	< 2.0%

Note: Data for Impurity-F is presented as an example of a related substance. Similar performance would be expected for ortho-Gliclazide under a validated method.[3][4][6]



Visualizations

Experimental Workflow for ortho-Gliclazide Detection





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Caption: Workflow for the detection of ortho-Gliclazide impurity in bulk Gliclazide.

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